Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate
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Overview
Description
Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate is unique due to its specific structural features and the presence of both a thiophene ring and an aminoacetate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-10-12(15-8-13(16)17-2)9-18-14(10)11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
BJKFGKYDAJFGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1NCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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